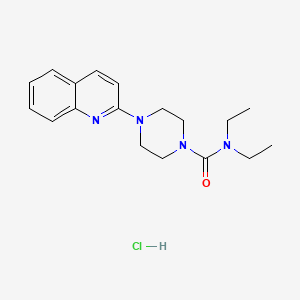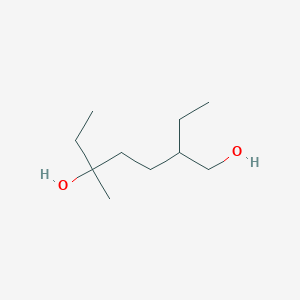![molecular formula C11H8Cl2N2O3 B14337154 5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione CAS No. 104907-18-8](/img/structure/B14337154.png)
5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a dichloromethoxyphenyl group attached to an imidazolidine-2,4-dione core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione typically involves the condensation of 2,6-dichloro-4-methoxybenzaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloromethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(2,6-Dichlorophenyl)methylidene]imidazolidine-2,4-dione
- 5-[(4-Methoxyphenyl)methylidene]imidazolidine-2,4-dione
- 5-[(2,6-Dichloro-4-methylphenyl)methylidene]imidazolidine-2,4-dione
Uniqueness
5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione is unique due to the presence of both dichloro and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents may enhance its potential as a versatile compound for various applications.
Propriétés
Numéro CAS |
104907-18-8 |
|---|---|
Formule moléculaire |
C11H8Cl2N2O3 |
Poids moléculaire |
287.10 g/mol |
Nom IUPAC |
5-[(2,6-dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-18-5-2-7(12)6(8(13)3-5)4-9-10(16)15-11(17)14-9/h2-4H,1H3,(H2,14,15,16,17) |
Clé InChI |
ZEFHMYLEWHVAAJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)Cl)C=C2C(=O)NC(=O)N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(phenylselanyl)methyl]cyclohexan-1-one](/img/structure/B14337079.png)
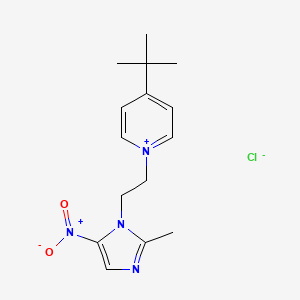
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methoxybenzamide](/img/structure/B14337084.png)
![1,1'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]bis(phenylethane-1,2-dione)](/img/structure/B14337085.png)

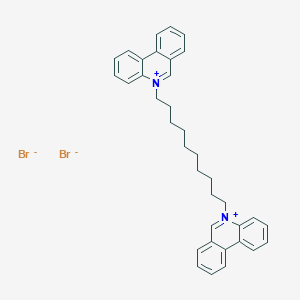
![7-Oxabicyclo[4.1.0]heptane-1-carboxamide](/img/structure/B14337105.png)


![N,N-Diethylbicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carboxamide](/img/structure/B14337124.png)
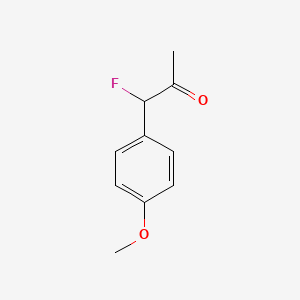
![5-[(Cyclopentyloxy)methyl]-3-(2-methylpropyl)-1,3-oxazolidine](/img/structure/B14337132.png)
